molecular formula C17H13N3O6 B3734671 4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione

4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione

Cat. No. B3734671
M. Wt: 355.30 g/mol
InChI Key: AXZMYXVZGXLQOY-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a Schiff base , which are condensation products of primary amines and carbonyl compounds . They are characterized by an imine group –N=CH-, which helps to clarify the mechanism of transamination and racemization reaction in biological systems . They exhibit antibacterial and antifungal effect biological properties .


Synthesis Analysis

Schiff bases are typically synthesized through the condensation of a carbonyl compound with an amine under azeotropic distillation . For example, 4-((4-hydroxy-3-methoxy-5-nitrobenzylidene)amino)pyrimidin-2(1H)-one was obtained by the condensation of cytosine with 5-nitrovanillin .


Molecular Structure Analysis

The structural characteristics of similar compounds have been determined and optimized by WB97XD/cc- pVDZ basis set . The vibrational frequencies were computed and subsequently compared to the experimental frequencies .


Physical And Chemical Properties Analysis

The electronic properties of similar compounds have been investigated in gas and solvent phases using the time-dependent density functional theory (TD-DFT) approach . The fluorescence study showed three different wavelengths indicating the nature of the optical material properties .

Mechanism of Action

Schiff bases appear to be an important intermediate in a number of enzymatic reactions involving interaction of an enzyme with an amino or a carbonyl group of the substrate . One of the most important types of catalytic mechanism is the biochemical process which involves the condensation of a primary amine in an enzyme usually that of a lysine residue, with a carbonyl group of the substrate to form an imine, or Schiff base .

properties

IUPAC Name

(4E)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6/c1-26-14-9-10(8-13(15(14)21)20(24)25)7-12-16(22)18-19(17(12)23)11-5-3-2-4-6-11/h2-9,21H,1H3,(H,18,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZMYXVZGXLQOY-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 2
Reactant of Route 2
4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 3
4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 4
4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 5
Reactant of Route 5
4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 6
4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.